Sodium trifluoromethanesulfonate

Descripción general

Descripción

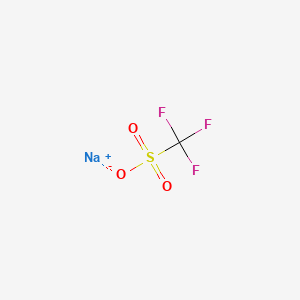

Sodium trifluoromethanesulfonate (NaOTf, CF₃SO₃Na) is a sodium salt of trifluoromethanesulfonic acid. It has a molecular weight of 172.05 g/mol and a melting point of 253–255°C . The compound is widely used in organic synthesis as a catalyst or reagent for reactions such as trifluoromethylation, Mannich-type reactions, and Diels-Alder reactions . It also serves as an electrolyte in sodium-ion batteries due to its high ionic conductivity and thermal stability . NaOTf is hygroscopic and classified as a mild eye and skin irritant, requiring careful handling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with sodium hydroxide or sodium carbonate. The reaction typically occurs in an aqueous medium, followed by evaporation and crystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing trifluoromethanesulfonic acid with sodium hydroxide. The process involves careful control of temperature and pH to ensure high yield and purity. The resulting solution is then concentrated and crystallized to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium trifluoromethanesulfonate is involved in various types of reactions, including:

Nucleophilic Substitution: It acts as an excellent leaving group in nucleophilic substitution reactions.

Catalytic Reactions: It is used as a catalyst in Mannich-type reactions, Diels-Alder reactions, and other organic transformations.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

Catalytic Reactions: this compound is used in conjunction with other catalysts or reagents under mild to moderate temperatures.

Major Products:

Nucleophilic Substitution: The major products are substituted organic compounds where the triflate group is replaced by the nucleophile.

Catalytic Reactions: The products vary depending on the specific reaction but often include complex organic molecules with high stereoselectivity.

Aplicaciones Científicas De Investigación

Organic Synthesis

Fluorination Reactions

Sodium trifluoromethanesulfonate is primarily used as a fluorinating agent in organic synthesis. It facilitates the introduction of fluorine into organic molecules, enhancing their stability and reactivity. This property is crucial for creating compounds with specific functionalities needed in pharmaceuticals and agrochemicals. Notably, it is employed in:

- Mannich-type reactions : These reactions benefit from sodium triflate's catalytic properties, enabling the formation of carbon-nitrogen bonds in a highly efficient manner .

- Diels-Alder reactions : Sodium triflate acts as a catalyst, promoting cycloaddition reactions that are fundamental in constructing complex organic structures .

Energy Storage

Electrolyte in Batteries

In the energy sector, this compound serves as an electrolyte in lithium-ion batteries and sodium-ion batteries. Its high ionic conductivity contributes to improved battery performance and efficiency. Key aspects include:

- Enhanced conductivity : Sodium triflate improves the ionic transport within the electrolyte solution, which is vital for the overall efficiency of energy storage systems .

- Stability under operational conditions : The compound maintains its performance over extended cycles, making it suitable for long-term applications in energy storage technologies .

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound plays a significant role in the pharmaceutical industry by enabling the synthesis of various active pharmaceutical ingredients. Its applications include:

- Improving bioavailability : By modifying drug formulations with sodium triflate, researchers can enhance the solubility and absorption of medications .

- Facilitating complex syntheses : It is used as a reagent to create compounds that require precise control over reaction conditions to yield desired therapeutic effects .

Material Science

Surface Modification

This compound is utilized for surface modification processes aimed at enhancing hydrophobicity and durability of materials. This application has implications across several industries:

- Coatings and textiles : The compound is applied to improve water resistance and longevity of surfaces, making it valuable for outdoor gear and construction materials .

- Biocompatible materials : In biomedical applications, sodium triflate can be used to modify surfaces of implants to reduce protein adsorption and improve biocompatibility .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Fluorination reactions, Mannich-type reactions | Enhanced stability and reactivity |

| Energy Storage | Electrolyte in batteries | Improved ionic conductivity and cycle stability |

| Pharmaceutical Development | Synthesis of APIs | Increased bioavailability and therapeutic efficacy |

| Material Science | Surface modification | Enhanced hydrophobicity and durability |

Case Studies

- Fluorination Efficiency : A study demonstrated that using this compound significantly increased the yield of fluorinated products compared to traditional methods, showcasing its effectiveness as a fluorinating agent .

- Battery Performance Analysis : Research on lithium-ion batteries incorporating sodium triflate showed a marked improvement in Coulombic efficiency and cycle life compared to batteries using conventional electrolytes .

- Pharmaceutical Synthesis : A case study highlighted the use of sodium triflate in synthesizing a novel anti-cancer drug, where its role as a catalyst improved reaction yields by over 30% .

Mecanismo De Acción

Sodium trifluoromethanesulfonate exerts its effects primarily through its role as a leaving group in nucleophilic substitution reactions and as a catalyst in various organic transformations. The triflate anion (CF₃SO₃⁻) is highly stable due to resonance stabilization and the electron-withdrawing effects of the trifluoromethyl group. This stability makes it an excellent leaving group, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

Chemical and Physical Properties

Table 1: Key Properties of Sodium Trifluoromethanesulfonate and Related Salts

Key Observations :

- Thermal Stability : NaTFSI exhibits higher thermal stability (>300°C) compared to NaOTf, making it preferable for high-temperature battery applications .

- Ionic Conductivity : NaOTf has moderate ionic conductivity (e.g., 7.5 mS/cm in EC:DMC solvents), while NaTFSI shows superior conductivity (12–15 mS/cm) due to its delocalized charge .

- Catalytic Activity : AgOTf is a stronger Lewis acid than NaOTf, enabling faster reaction kinetics in electrophilic substitutions .

Table 2: Comparative Reactivity in Trifluoromethylation Reactions

Key Findings :

- NaOTf demonstrates superior selectivity in radical-mediated trifluoromethylation of heteroarenes compared to Langlois’ reagent, achieving yields up to 92% .

Electrolyte Performance in Batteries

Table 3: Electrochemical Performance in Sodium-Ion Batteries

Insights :

Actividad Biológica

Sodium trifluoromethanesulfonate (NaOTf), also known as sodium triflate, is a versatile biochemical reagent with significant applications in organic synthesis and biological research. Its unique chemical properties make it an important compound in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CF₃NaO₃S

- Molecular Weight : 172.06 g/mol

- Melting Point : 253-255 °C

- Solubility : Soluble in water

Applications in Biological Research

This compound is primarily utilized as a reagent in organic reactions, particularly in the synthesis of fluorinated compounds. Its applications extend to:

- Catalyst in Organic Reactions : It acts as an efficient catalyst for various organic transformations, including the synthesis of aryl fluorides through silver-catalyzed fluorination of arylstannanes .

- Supporting Electrolyte : It is used as a supporting electrolyte in electrochemical reactions, facilitating processes such as O-glycosylation .

- Preparation of N-fluoro Compounds : NaOTf is involved in the preparation of N-fluoro-2-methylpyridinium triflate, which is significant for its utility in fluorination reactions .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential effects on cellular processes:

- Cell Cycle and Apoptosis : Research indicates that this compound can influence cell cycle dynamics and apoptosis pathways, possibly through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

- Anti-infective Properties : The compound has shown potential anti-infective activity against various pathogens, including bacteria and viruses. Its role in enhancing the efficacy of certain antibiotics has been documented .

- Neuronal Signaling : Studies suggest that this compound may affect neuronal signaling pathways, potentially impacting neuroinflammation and related conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antiviral Activity : A study demonstrated that this compound exhibited antiviral properties against viruses such as HIV and influenza, suggesting its potential as a therapeutic agent in antiviral drug development .

- Fluorination Reactions : In a series of experiments, this compound was used to synthesize fluorinated compounds that showed enhanced biological activity compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in drug design and development .

Safety and Handling

While this compound is a valuable reagent, it poses certain hazards:

- Irritant Properties : It can cause serious eye irritation and skin irritation upon contact. Proper protective equipment should be used when handling this compound .

- Respiratory Irritation : Inhalation of dust or mist may lead to respiratory irritation; therefore, adequate ventilation is recommended during use .

Q & A

Q. Basic: What are the standard synthetic routes for sodium trifluoromethanesulfonate, and how can purity be optimized?

Answer:

The most common synthesis involves reacting barium trifluoromethanesulfonate with a slight excess of sodium sulfate in aqueous solution. After stirring and filtration to remove precipitated barium sulfate, the filtrate is evaporated to yield the product . To optimize purity:

- Use stoichiometric excess of sodium sulfate (1.1–1.2 equivalents) to ensure complete ion exchange.

- Recrystallize from polar solvents like acetonitrile or ethanol to remove residual salts.

- Monitor purity via ¹⁹F NMR (CF₃ signal at ~-78 ppm) or ion chromatography to confirm absence of sulfate contaminants .

Q. Basic: How does this compound function as a catalyst in Mannich and Diels-Alder reactions?

Answer:

In water-mediated Mannich reactions , NaOTf acts as a Lewis acid catalyst , polarizing carbonyl groups to enhance nucleophilic attack. Typical conditions:

- Catalyst loading: 5–10 mol% in water or aqueous ethanol.

- Reaction temperature: 25–50°C.

- Yields: 70–90% for β-amino carbonyl products .

For Diels-Alder reactions , it stabilizes transition states via triflate ion pairing, accelerating cycloaddition rates. Solvent choice (e.g., acetonitrile) and low water content are critical to avoid hydrolysis .

Q. Advanced: What experimental challenges arise when using this compound in Na-O₂ battery electrolytes, and how can they be mitigated?

Answer:

Key challenges include:

- Electrode passivation : Triflate decomposition products (e.g., CF₃· radicals) may form insulating layers. Mitigation: Add redox mediators like TEMPO to suppress side reactions .

- Ionic conductivity limitations : At high concentrations (>1 M), viscosity increases reduce Na⁺ mobility. Solution: Use co-solvents (e.g., diglyme) or optimize salt-to-solvent ratios .

- Moisture sensitivity : Strict anhydrous conditions (H₂O < 10 ppm) are required to prevent hydrolysis. Use glovebox protocols and molecular sieves .

Q. Advanced: How can researchers resolve contradictory data on the electrochemical stability of this compound in ionic liquids?

Answer:

Discrepancies in stability windows (reported 3.5–4.5 V vs. Na/Na⁺) often stem from:

- Impurity effects : Trace water or halides degrade performance. Use ultra-high-purity solvents and Karl Fischer titration for moisture analysis .

- Electrode material interactions : Test stability with inert electrodes (e.g., Pt vs. glassy carbon) to isolate salt decomposition.

- Temperature dependence : Higher temperatures (>60°C) accelerate decomposition. Conduct cyclic voltammetry at controlled temperatures .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : N95 respirator, nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods for powder handling to avoid respiratory irritation.

- Waste disposal : Collect aqueous waste separately and neutralize with calcium carbonate before disposal .

Q. Advanced: How does this compound enhance ion transport in solid-state polymer electrolytes?

Answer:

In poly(ethylene oxide) (PEO)-based electrolytes , NaOTf:

- Reduces crystallinity via triflate-PEO interactions, increasing amorphous domains and Na⁺ mobility.

- Achieves ionic conductivities of ~10⁻⁴ S/cm at 60°C (optimal NaOTf:PEO ratio = 1:8 molar) .

- Challenges : Phase separation at high salt concentrations. Solutions include blending with co-polymers (e.g., PMMA) or adding ceramic fillers (e.g., Al₂O₃) .

Q. Basic: What analytical techniques are recommended for characterizing this compound in solution?

Answer:

- Conductivity measurements : Determine ionic mobility using a conductometer (e.g., molar conductivity of ~110 S·cm²/mol in water at 25°C) .

- FT-IR : Identify SO₃⁻ symmetric stretching at 1030–1050 cm⁻¹ and CF₃ bands at 1250–1280 cm⁻¹ .

- X-ray crystallography : Resolve Na⁺ coordination geometry (e.g., octahedral coordination observed in [Na(H₂O)₆]⁺ triflate structures) .

Q. Advanced: What role does this compound play in asymmetric catalysis, and how can enantioselectivity be optimized?

Answer:

In asymmetric Mannich reactions , NaOTf stabilizes chiral intermediates via ion pairing. To improve enantioselectivity:

- Pair with chiral ligands (e.g., BINOL-derived phosphates) to create stereochemical environments.

- Optimize solvent polarity: Lower polarity solvents (e.g., THF) enhance chiral induction vs. water .

- Typical ee values: 80–95% under optimized conditions .

Q. Basic: What are the solubility properties of this compound in common solvents?

Answer:

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 82.3 |

| Acetonitrile | 45.1 |

| Ethanol | 28.7 |

| DMF | 67.5 |

| Dichloromethane | <0.1 |

| Data from . |

Q. Advanced: How can computational modeling aid in designing this compound-based electrolytes?

Answer:

- MD simulations : Predict Na⁺ diffusion coefficients and triflate anion coordination (e.g., contact vs. solvent-separated ion pairs) .

- DFT studies : Analyze decomposition pathways (e.g., C-S bond cleavage in CF₃SO₃⁻ at >4.5 V) to guide stable electrolyte formulations .

- Machine learning : Optimize salt-solvent combinations for target conductivity using databases of ionic radii and solvent dielectric constants .

Propiedades

IUPAC Name |

sodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPOMXSYOKFBHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635510 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-30-9 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.